molecular formula C11H12F3N3O B6179604 1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine CAS No. 2758000-23-4

1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B6179604
CAS No.: 2758000-23-4
M. Wt: 259.2
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Description

1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired piperazine derivatives .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis techniques such as parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient production of piperazine derivatives with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine involves its interaction with various molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both the nitroso and trifluoromethyl groups. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other piperazine derivatives.

Properties

CAS No.

2758000-23-4

Molecular Formula

C11H12F3N3O

Molecular Weight

259.2

Purity

95

Origin of Product

United States

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